molecular formula C19H20FNO B2859157 N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide CAS No. 329777-54-0

N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide

Cat. No.: B2859157
CAS No.: 329777-54-0
M. Wt: 297.373
InChI Key: XGSQVZXYWYPIKM-KPKJPENVSA-N
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Description

N-(4-Fluorophenyl)-3-(4-isobutylphenyl)acrylamide is an acrylamide derivative featuring a fluorinated phenyl ring at the amide nitrogen and a 4-isobutylphenyl group conjugated to the α,β-unsaturated carbonyl system.

Properties

IUPAC Name

(E)-N-(4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO/c1-14(2)13-16-5-3-15(4-6-16)7-12-19(22)21-18-10-8-17(20)9-11-18/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSQVZXYWYPIKM-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include:

  • Fluorophenyl Group : The presence of a fluorine atom enhances lipophilicity and may improve interactions with biological targets.
  • Isobutylphenyl Group : This moiety contributes to the compound's steric properties, potentially influencing its biological activity.

The molecular formula is C23H26FNC_{23}H_{26}FN, with a molecular weight of approximately 365.5 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby modulating enzymatic activity. This mechanism is crucial in therapeutic contexts, particularly for diseases involving dysregulated enzyme functions.
  • Receptor Modulation : It may also interact with various receptors, influencing signaling pathways that regulate cellular responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines. For example:

  • HepG2 Cell Line : Exhibited an EC50 value of 10.28 µg/mL, indicating potent cytotoxic effects against liver cancer cells.
  • Diverse Cancer Types : Additional studies reveal effectiveness against breast carcinoma (T47D), colon carcinoma (HT-29), and T-cell leukemia (Jurkat E6.1) .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .

Case Studies

  • In Vitro Cytotoxicity Study :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Method : MTT assay was utilized to assess cell viability.
    • Results : Significant inhibition was observed in HepG2 cells with an EC50 value indicating effectiveness compared to standard chemotherapeutics.
  • Enzyme Inhibition Study :
    • Objective : To investigate the inhibitory effects on specific enzymes linked to cancer progression.
    • Method : Enzyme assays were conducted to measure inhibition rates.
    • Results : The compound demonstrated competitive inhibition against target enzymes, suggesting potential as a therapeutic agent .

Data Summary Table

Biological ActivityTarget Cell Line/EnzymeEC50/IC50 ValueReference
AnticancerHepG210.28 µg/mL
AnticancerT47DNot specified
COX InhibitionCOX-1/COX-2Not specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-(4-fluorophenyl)-3-(4-isobutylphenyl)acrylamide with structurally related acrylamides from the evidence, highlighting key differences in substituents and properties:

Compound Name R₁ (Acrylamide Phenyl) R₂ (Amide Nitrogen) Key Properties/Activities Reference
This compound (Target) 4-isobutylphenyl 4-fluorophenyl Hypothesized high lipophilicity (logP ~4.5), potential CNS permeability
(E)-N-(2-Allylphenyl)-3-(4-fluorophenyl)acrylamide 4-fluorophenyl 2-allylphenyl Used in Pd-catalyzed cyclization for heterocycle synthesis; moderate yield (~60%)
(E)-3-(4-Fluorophenyl)-N-[2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl]acrylamide 4-fluorophenyl Pyridoindole-ethyl Anticandidate for antimalarial activity; moderate solubility in DMSO
(S)-N-[1-(4-Fluoro-3-morpholinophenyl)ethyl]-3-(4-fluorophenyl)acrylamide 4-fluorophenyl 4-fluoro-3-morpholinophenyl Orally bioavailable KCNQ2 opener; reduced CYP3A4 inhibition due to fluorine substitution
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide 4-hydroxy-3-methoxyphenyl Hydroxy-methoxyethyl Significant anti-inflammatory activity (IC₅₀: 17.00 μM)

Key Observations:

  • Metabolic Stability: Fluorine substitution (as in ) is known to block CYP3A4-mediated metabolism, a feature the target compound shares due to its 4-fluorophenyl group.

Critical Analysis of Substituent Effects

  • Fluorine vs.
  • Isobutyl vs. Morpholino: The isobutyl group in the target compound enhances hydrophobicity, whereas morpholino () introduces hydrogen-bonding capacity, impacting target selectivity.
  • Aromatic vs. Heterocyclic Substituents : Pyridoindole derivatives () show enhanced planar rigidity, favoring intercalation or enzyme active-site binding compared to the target’s flexible isobutyl chain.

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